8-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid
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Overview
Description
8-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry and synthetic organic chemistry. Quinoline derivatives have been extensively studied due to their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid typically involves the condensation of 2-(4-methoxyphenyl)malonaldehyde with appropriate amines, followed by cyclization and chlorination steps. One common method includes the Suzuki–Miyaura cross-coupling reaction, which is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis to enhance reaction rates and yields. The use of rare-earth metal catalysts in water under reflux conditions has also been reported to be effective .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro position, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of 8-chloro-2-(4-methoxyphenyl)quinoline.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of DNA replication and transcription processes. It targets enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication in bacterial cells. By inhibiting these enzymes, the compound prevents the detachment of topoisomerase II from DNA, leading to bacterial cell death .
Comparison with Similar Compounds
- Pamaquine
- Chloroquine
- Tafenoquine
- Bulaquine
- Quinine
- Mefloquine
- Amodiaquine
Comparison: 8-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinoline derivatives. For instance, while chloroquine is primarily used as an antimalarial agent, this compound has shown broader applications in anticancer research .
Properties
IUPAC Name |
8-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c1-22-11-7-5-10(6-8-11)15-9-13(17(20)21)12-3-2-4-14(18)16(12)19-15/h2-9H,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAGKEQGSBZWNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101205234 |
Source
|
Record name | 8-Chloro-2-(4-methoxyphenyl)-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101205234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862649-87-4 |
Source
|
Record name | 8-Chloro-2-(4-methoxyphenyl)-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=862649-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Chloro-2-(4-methoxyphenyl)-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101205234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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